![molecular formula C19H22N8O B2780593 N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide CAS No. 2380188-84-9](/img/structure/B2780593.png)

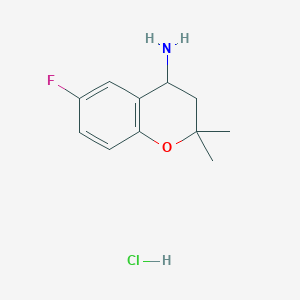

N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

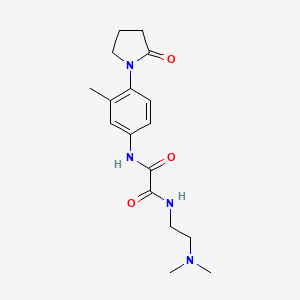

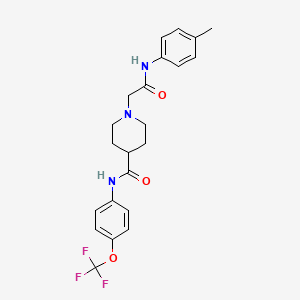

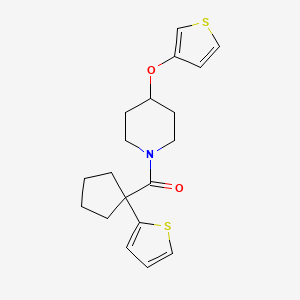

The compound appears to contain several structural components common in medicinal chemistry, including a pyridinyl group, a 1,2,4-triazolo[4,3-b]pyridazine group, and a diazepane group. These groups are often found in compounds with various biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For this compound, one might expect it to be relatively stable due to the presence of aromatic rings. It might also be soluble in organic solvents due to the presence of multiple nitrogen atoms .Scientific Research Applications

Heterocyclic Compound Synthesis

Enaminones, closely related to the structure of the specified chemical, serve as key intermediates in synthesizing a wide range of heterocyclic compounds. These compounds have demonstrated significant antitumor and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones were synthesized and reacted with different compounds to afford substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and various triazoles and triazines. Some of these derivatives showed cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments, and exhibited antimicrobial activity against selected pathogens (Riyadh, 2011).

Cardiovascular Research

Derivatives of triazolo[1,5-a]pyrimidines, which share structural motifs with the compound , were synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Among them, specific compounds demonstrated potent cardiovascular effects, suggesting their potential as therapeutic agents for cardiovascular diseases (Sato et al., 1980).

Anxiolytic Activity Evaluation

The synthesis and evaluation of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines revealed some derivatives' anxiolytic activity. These compounds represent a new class that inhibits [3H]diazepam binding, a property that could be beneficial in developing new anxiolytic drugs (Albright et al., 1981).

Antimicrobial Evaluation

Novel thienopyrimidine derivatives, synthesized through reactions involving heteroaromatic o-aminonitrile, exhibited pronounced antimicrobial activity. These findings highlight the potential of structurally similar compounds to the one specified for antimicrobial research and development (Bhuiyan et al., 2006).

Vaporization Enthalpies Study

Research on the vaporization enthalpies of heterocyclic compounds, including triazolo[1,5-a]pyrimidine, has been conducted to understand their self-association properties better. This study provides insights into the physical chemistry of heterocyclic compounds, which could be relevant for various scientific and industrial applications (Lipkind et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O/c1-2-8-21-19(28)26-12-3-11-25(13-14-26)17-5-4-16-22-23-18(27(16)24-17)15-6-9-20-10-7-15/h2,4-7,9-10H,1,3,8,11-14H2,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUFMWZNJPNSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCCN(CC1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-en-1-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)

![1-Bromodibenzo[b,d]furan-4-ol](/img/structure/B2780521.png)

![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2780524.png)

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)